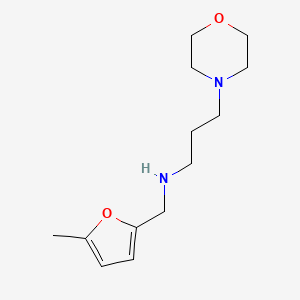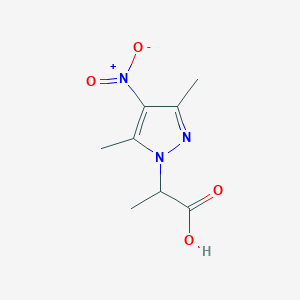
3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Characterization
The synthesis of related oxadiazole compounds involves various chemical reactions, providing a foundation for the development of compounds with potential applications in medicinal chemistry. For example, the synthesis of 1,3,4-triazoles and oxadiazoles from isonicotinic acid hydrazide highlights the versatility of these chemical structures in creating compounds with antimicrobial activities (Bayrak et al., 2009). Additionally, the synthesis and characterization of novel oxadiazole derivatives, such as those incorporating the pyridine moiety, have been explored for their optical properties, indicating potential applications in materials science (Ge et al., 2014).
Coordination Complexes and Structural Analysis
Oxadiazole derivatives, including those related to 3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid, have been utilized in the formation of lanthanide coordination complexes. These complexes exhibit interesting structural properties, such as 1D and 2D network structures, which could be relevant in the development of new materials (Zhang et al., 2015).
Antimicrobial and Anticancer Activities
Compounds derived from oxadiazoles have shown antimicrobial and anticancer activities. For instance, the synthesis of oxadiazole derivatives from nicotinic acid hydrazide has led to compounds with potential antimycobacterial activity (Sidhaye et al., 2011). Moreover, the development of 1,3,4-oxadiazoles, thiadiazoles, triazoles, and Mannich bases from isonicotinic acid hydrazide derivatives has resulted in compounds with significant in vitro anticancer activity against various human cancer cell lines (Abdo & Kamel, 2015).
Electronic and Optical Applications
The synthesis of m-terphenyl oxadiazole derivatives has been explored for their potential in electronic and optical applications, particularly in organic light-emitting diodes (OLEDs). These materials exhibit high electron mobility and efficiency, demonstrating their potential as electron-transporting and exciton-blocking materials for blue, green, and red phosphorescent OLEDs (Shih et al., 2015).
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural features, it’s plausible that it could interact with various enzymes or receptors, leading to changes in cellular processes .
Pharmacokinetics
Its molecular weight (21920 g/mol) and structure suggest that it could be well-absorbed and distributed in the body .
Properties
IUPAC Name |
3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-9(15)4-3-8-12-10(13-16-8)7-2-1-5-11-6-7/h1-2,5-6H,3-4H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXBCTUNCOJZGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390212 |
Source


|
| Record name | 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876716-11-9 |
Source


|
| Record name | 3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is known about the structural characteristics of 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid?
A1: 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid exhibits specific structural features as revealed by its crystallographic data []. The molecule features a benzene ring that lies almost coplanar with the heterocyclic ring, forming a dihedral angle of 11.3° []. Additionally, the carboxyl group's plane is rotated by 8.4° relative to the 1,2,4-oxadiazole ring plane []. The aliphatic chain within the molecule adopts an extended conformation [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(4-Chlorophenyl)ethyl]piperazine](/img/structure/B1351554.png)





![[1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1351572.png)

![2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol](/img/structure/B1351574.png)
![2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1351575.png)


![6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid](/img/structure/B1351580.png)
![{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1351581.png)
